N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLACETAMIDE
Overview
Description
N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLACETAMIDE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of 6-methyl-[1,2,4]triazolo[3,4-a]phthalazine, which is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antimicrobial, and anticancer agent.
Pharmacology: Research focuses on its interactions with biological targets and its potential therapeutic effects.
Industrial Chemistry: It is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-c][1,3,5,2]triazaphosphinine:
Uniqueness
N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazole ring with a phthalazine moiety and a phenylacetamide group makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
N-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-16-10-6-7-11-17(16)19-21-20-18(24(19)22-13)12-23(14(2)25)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKAHOCYKSGJAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)CN(C4=CC=CC=C4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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